4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of two nitroso groups attached to the benzothiadiazole ring. Benzothiadiazoles are known for their aromaticity and are widely studied for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole typically involves the nitration of 1,3-dihydro-2,1,3-benzothiadiazole. This process can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the dinitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of benzothiadiazole.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Halogenated and nitrated benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms. The compound’s aromatic structure allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: Known for its use in organic electronics and as a building block for various derivatives.
1,2,3-Benzothiadiazole:
Uniqueness: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is unique due to the presence of two nitroso groups, which impart distinct chemical reactivity and potential biological activities. This differentiates it from other benzothiadiazole derivatives, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
112336-08-0 |
---|---|
Molekularformel |
C6H4N4O2S |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
N-(4-nitroso-2,1,3-benzothiadiazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N4O2S/c11-7-3-1-2-4-6(5(3)8-12)10-13-9-4/h1-2,7,11H |
InChI-Schlüssel |
WBYDJVYDKJNREG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1NO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.